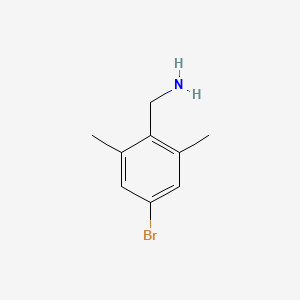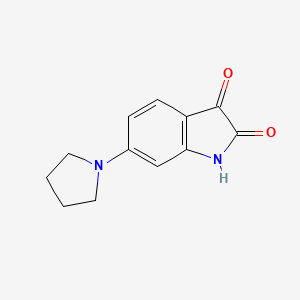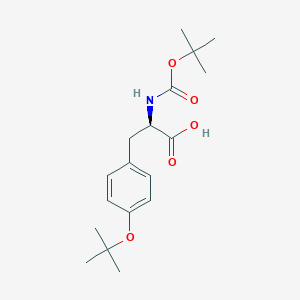![molecular formula C7H4BrN3O2 B1519378 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 916325-85-4](/img/structure/B1519378.png)
5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Vue d'ensemble
Description
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a research compound. It is a derivative of pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Molecular Structure Analysis
The molecular structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is represented by the formula C6H4BrN3 . Its molecular weight is 198.02 g/mol .Chemical Reactions Analysis
The chemical reactions involving 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are complex and involve multiple steps. The compound undergoes iodization, protection of NH by PMB-Cl, and reaction with meta-aminobenzoic acid .Physical And Chemical Properties Analysis
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a solid compound . Its boiling point is 492.2°C at 760 mmHg .Applications De Recherche Scientifique
Anticancer Research
5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been studied for its potential application in cancer treatment. One study synthesized organometallic complexes with this compound, revealing their activity as cyclin-dependent kinase (Cdk) inhibitors, which are significant in cancer cell proliferation. These complexes displayed cytotoxicity and cell cycle effects in human cancer cells, highlighting their potential as anticancer agents (Stepanenko et al., 2011).
Antibacterial Applications
The compound has also been utilized in synthesizing new polyheterocyclic ring systems. These synthesized derivatives, including 5-bromo-1H-pyrazolo[3,4-b]pyridine-based heterocycles, were characterized and evaluated for their antibacterial properties, showing promising results (Abdel‐Latif et al., 2019).
Analgesic and Anti-inflammatory Properties
Another study focused on synthesizing 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. These derivatives exhibited significant anti-inflammatory and analgesic activities, suggesting their potential in pain and inflammation management (Chamakuri et al., 2016).
Antioxidant Potential
The compound has been part of studies exploring its role in synthesizing novel sulfonamide derivatives with antibacterial and antioxidant properties. Some derivatives showed significant antioxidant scavenging activity, indicating their potential use in combating oxidative stress-related conditions (Variya et al., 2019).
Antiviral Activity
Research into pyrazolo[3,4-b]pyridine derivatives has revealed their potential in antiviral therapy. Derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine exhibited inhibitory effects against various viruses such as Herpes simplex, demonstrating their potential as antiviral agents (Bernardino et al., 2007).
Safety And Hazards
Orientations Futures
The future directions for the research on 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their inhibitory activities against TRKA and other receptor tyrosine kinases . This could potentially lead to the development of new treatments for cancers associated with the continuous activation and overexpression of these kinases .
Propriétés
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXAWNXOASHZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670268 | |
| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
CAS RN |
916325-85-4 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916325-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)

![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)




